REACTION_CXSMILES
|
C([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[CH:6]=1)C.Cl[CH2:14][C:15]([N:17]=[C:18]=[O:19])=[O:16].C1CCN2C(=NCCC2)CC1>O1CCOCC1>[O:19]=[C:18]1[NH:17][C:15](=[O:16])[CH2:14][N:11]1[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:3])=[O:12]
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)N)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 120° C. for an additional 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to rt
|
Type
|
STIRRING
|
Details
|
again stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
the crude extracted from DCM
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in 20 ml MeOH
|
Type
|
ADDITION
|
Details
|
4 ml of 4N NaOH were added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at rt for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the organic layer the aqueous phase
|
Type
|
FILTRATION
|
Details
|
the resulting white solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O=C1N(CC(N1)=O)C=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |